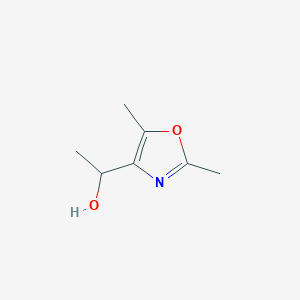
SchisanlignaolD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SchisanlignaolD is a naturally occurring lignan compound found in the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SchisanlignaolD typically involves the extraction from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The fruit is first dried and ground into a fine powder. This powder is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using industrial chromatography systems to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogens, in the presence of catalysts or under UV light.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound with altered functional groups.
Reduction: Reduced forms of this compound with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Aplicaciones Científicas De Investigación
SchisanlignaolD has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a natural antioxidant.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
Mecanismo De Acción
SchisanlignaolD exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Schisandrin: Another lignan from Schisandra chinensis with similar antioxidant and anti-inflammatory properties.
Gomisin A: A lignan with potent anticancer activity, also found in Schisandra chinensis.
Deoxyschizandrin: Known for its neuroprotective effects.
Uniqueness of SchisanlignaolD: this compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer activities
Propiedades
Fórmula molecular |
C22H24O7 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(11R,12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-ol |
InChI |
InChI=1S/C22H24O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11,18,23H,5,8-9H2,1-4H3/t10-,11-,18-/m1/s1 |
Clave InChI |
HOPDFAWBFXSPSA-PJYBLOJUSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@H]1C)O)OCO5)OC)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)O)OCO5)OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


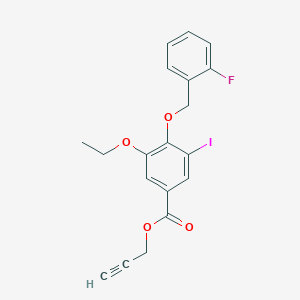
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)
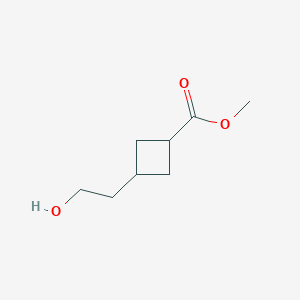
![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
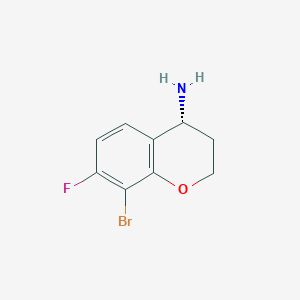

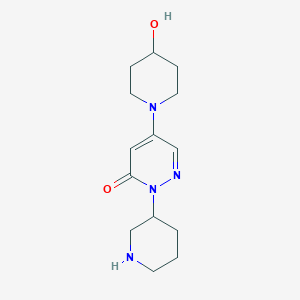
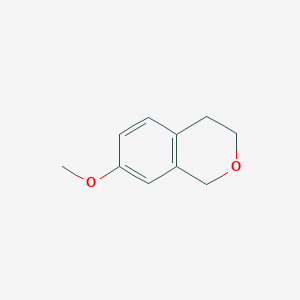
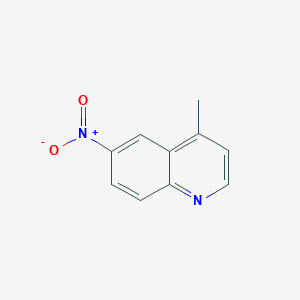

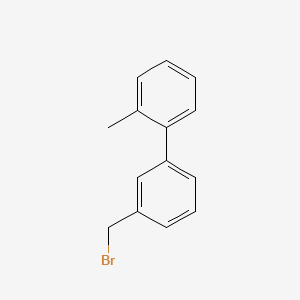

![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
